BENGHE Troubleshooting & Optimization

Check Availability & Pricing

MI-1061 Technical Support Center:
Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: MI-1061

Cat. No.: B609015

Introduction

Welcome to the technical support guide for MI-1061, a potent and specific small-molecule
inhibitor of the MDM2-p53 interaction.[1][2] MI-1061 is designed to reactivate the tumor
suppressor p53 by preventing its degradation by the E3 ubiquitin ligase MDM2.[3][4] This
reactivation leads to the stabilization and accumulation of p53, which in turn transcriptionally
activates target genes to induce cell cycle arrest and, critically, apoptosis in cancer cells with
wild-type p53 status.[2][5][6]

This guide is intended for researchers, scientists, and drug development professionals who are
using MI-1061 and encountering a lack of expected apoptotic response. We will explore
potential experimental and biological reasons for this observation and provide systematic
troubleshooting strategies.

Core Mechanism: How MI-1061 Induces Apoptosis

MI-1061 functions by competitively binding to the p53-binding pocket on the MDM2 protein.[4]
[6] This disruption prevents MDM2 from targeting p53 for proteasomal degradation. The
resulting accumulation of nuclear p53 allows it to act as a transcription factor, upregulating pro-
apoptotic genes like PUMA and BAX, which trigger the intrinsic apoptotic cascade, culminating
in caspase activation and cell death.[5][7]
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Figure 1: Mechanism of Action of MI-1061.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when MI-1061 fails to induce the
expected apoptotic response. We recommend following this guide sequentially.

Q1: My cells are not dying after MI-1061 treatment.
Where should | start troubleshooting?

This is the most common issue and often relates to fundamental experimental parameters.
Before investigating complex biological resistance, verify your experimental setup.

Al: Initial Experimental Verification

e Compound Integrity and Concentration:
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o Causality: MI-1061 must be soluble and used at an effective concentration to engage its
target, MDM2. The compound's potency can be compromised by improper storage or
multiple freeze-thaw cycles.[8]

o Action:

= Confirm the solubility of MI-1061 in your chosen solvent (typically DMSO) and culture
medium.[9] Ensure the final solvent concentration is non-toxic to your cells (usually
<0.5%).[9]

» Prepare fresh aliquots of MI-1061 from a validated stock.

» Perform a dose-response curve. The effective concentration for apoptosis may be
higher than the IC50 for cell growth inhibition. A good starting range for many cell lines
is 100 nM to 1 uM.[5]

Treatment Duration:

o Causality: Apoptosis is a process that takes time. The accumulation of p53, transcription of
target genes, and subsequent activation of the caspase cascade are not instantaneous.

o Action: Perform a time-course experiment. Assess apoptosis at multiple time points (e.g.,
24, 48, and 72 hours) to capture the optimal window for your specific cell line.

Cell Health and Density:

o Causality: The physiological state of your cells can dramatically impact their response to
stimuli. Cells that are unhealthy, over-confluent, or have a high passage number may have
altered signaling pathways or be less responsive to pro-apoptotic signals.[9][10]

o Action:

» Always use cells in the logarithmic growth phase.[9]

» Ensure consistent cell seeding density across experiments.[10]

» Routinely check for mycoplasma contamination.
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Q2: How can | confirm that MI-1061 is biologically active
in my cells, even if apoptosis is not observed?

If the initial checks pass, the next step is to verify target engagement. MI-1061's primary effect
is p53 stabilization. This is an upstream event that should occur even if the downstream
apoptotic program is blocked.

A2: Verify p53 Pathway Activation

o Causality: Successful inhibition of the MDM2-p53 interaction by MI-1061 will lead to a rapid
increase in p53 protein levels.[2][6] As p53 is a transcription factor for the MDM2 gene, this
stabilization creates a negative feedback loop, causing an increase in MDM2 protein as well.
[3][6] Upregulation of p53 targets like p21 is another hallmark of pathway activation.[7][11]

o Action: Perform a Western blot analysis on lysates from cells treated with MI-1061 for 6-24
hours. Probe for the following proteins:

o p53: Expect a dose-dependent increase in total p53 levels.[6]

o MDM2: Expect a dose-dependent increase.[6]

o p21: Expect an increase, confirming p53's transcriptional activity.[2]

o Loading Control: Use a protein like B-actin or GAPDH to ensure equal protein loading.

If you observe the accumulation of p53, MDM2, and p21, your compound is active and
engaging its target. The lack of apoptosis is therefore due to downstream biological factors.

Q3: I've confirmed p53 pathway activation, but my cells
still don't undergo apoptosis. What are the likely
biological reasons for this resistance?

Resistance to MDM2 inhibitors is a well-documented phenomenon and is almost always linked
to the status of the p53 pathway itself or compensatory signaling.[12][13]

A3: Investigate Intrinsic and Acquired Resistance Mechanisms
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o Critical Check: p53 Status:

o Causality: The entire mechanism of MI-1061 is predicated on the presence of functional,
wild-type p53.[1][2] If the TP53 gene is mutated or deleted, MI-1061 will have no tumor
suppressor to stabilize, rendering it ineffective.[3][14][15] Sensitivity to MDM2 inhibitors is
highly correlated with p53 mutational status.[3]

o Action:

» Verify the p53 status of your cell line. Do not rely solely on database information, which
can sometimes be inaccurate or outdated.[3] Sequence the TP53 gene in your specific
cell stock.

» Use appropriate control cell lines. For example, compare the response in HCT-116
p53+/+ (wild-type) with HCT-116 p53-/- (knockout). MI-1061 is potent in the former and
inactive in the latter.[1][2]

o MDM4 (MDMX) Overexpression:

o Causality: MDM4 is a close homolog of MDM2 that also binds to and inhibits p53 but lacks
E3 ligase activity. MI-1061 is highly specific for MDM2 and does not effectively bind
MDM4. Overexpression of MDM4 can sequester p53, rendering it insensitive to the effects
of MDM2 inhibition.[14]

o Action: Use Western blot or gPCR to assess the expression level of MDM4 in your cell line
compared to sensitive control lines.

» Defects in the Apoptotic Machinery:

o Causality: Even with functional p53, apoptosis can be blocked if downstream components
of the pathway are defective or if anti-apoptotic proteins are overexpressed.

o Action:

» Assess the expression of Bcl-2 family proteins. Overexpression of anti-apoptotic
proteins like Bcl-2 or Mcl-1 can block the mitochondrial pathway of apoptosis.[16][17]
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» Check for the expression and function of key caspases, such as Caspase-3 and
Caspase-9.

Q4: What are the essential positive and negative
controls for my apoptosis experiments?

o Causality: Proper controls are non-negotiable for interpreting your results. They validate that
your assay is working and that the observed effects are specific to the drug and its intended
mechanism.

e Action:

o Vehicle Control: Treat cells with the same concentration of solvent (e.g., DMSO) used to
dissolve MI-1061. This is your baseline for cell health and apoptosis.

o Positive Control for Apoptosis: Use a well-characterized apoptosis inducer (e.g.,
staurosporine, etoposide) to confirm that your cells are capable of undergoing apoptosis
and that your detection method (e.g., Annexin V staining, Western blot for cleaved PARP)
is working correctly.

o Cell Line Controls: As mentioned in A3, use a p53 wild-type cell line known to be sensitive
to MI-1061 (e.g., SJSA-1, HCT-116 p53+/+) and a p53-null or mutant cell line (e.g., HCT-
116 p53-/-, MDA-MB-231) as a negative control to demonstrate p53-dependency.[1][2][18]

Quantitative Data Summary

The effective concentration of MI-1061 is highly cell-line dependent. This table provides
reported IC50 values for cell growth inhibition, which can serve as a starting point for designing
your experiments. Note that concentrations required to robustly induce apoptosis are often
several-fold higher than the IC50.
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) Cancer
Compound Cell Line T p53 Status IC50 (nM) Reference
ype
Osteosarcom )
MI-1061 SJSA-1 Wild-Type 100 [1][2]
a
HCT-116 Colorectal )
MI-1061 _ Wild-Type 250 [1][2]
p53+/+ Carcinoma
HCT-116 Colorectal
MI-1061 _ Null >10,000 [1][2]
p53-/- Carcinoma
Acute
MI-1061 RS4;11 Lymphoblasti ~ Wild-Type ~100* [19]
¢ Leukemia

*Value estimated from related compound potency comparisons.

Troubleshooting Workflow

Figure 2: A step-by-step workflow for troubleshooting the lack of apoptosis.

Key Experimental Protocols

Protocol 1: Western Blot for p53 Pathway Activation and
Apoptosis Markers

This protocol allows for the detection of key proteins involved in the mechanism of action and

apoptotic pathway.[20]

o Cell Seeding and Treatment: Seed cells in a 6-well plate to reach 70-80% confluency at the
time of harvest. Treat with MI-1061 at desired concentrations (e.g., 0.1, 0.5, 1 uM) and a
vehicle control (DMSO) for the desired time (e.g., 24 hours for pathway activation, 48 hours
for apoptosis markers).

o Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with
protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by
centrifugation at 14,000 x g for 15 minutes at 4°C.

» Protein Quantification: Determine protein concentration using a BCA assay.
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e SDS-PAGE and Transfer: Load 20-40 pg of protein per sample onto an SDS-PAGE gel. After
electrophoresis, transfer proteins to a PVDF membrane.

» Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSAin TBST
for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p53, anti-MDM2,
anti-p21, anti-cleaved PARP, anti-cleaved Caspase-3, anti-3-actin) overnight at 4°C.

o Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize
protein bands using an enhanced chemiluminescence (ECL) substrate.[21]

Protocol 2: Annexin VIPropidium lodide (Pl) Staining for
Apoptosis

This flow cytometry-based protocol differentiates viable, early apoptotic, late apoptotic, and
necrotic cells.[5][21]

o Cell Seeding and Treatment: Seed and treat cells in a 6-well plate as described above.
Include positive (e.g., staurosporine) and vehicle controls.

o Cell Harvesting: Following treatment, collect both floating and adherent cells. For adherent
cells, gently trypsinize and combine them with the supernatant containing the floating cells.

» Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet
once with cold PBS.

» Staining: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 106
cells/mL. Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and PI according to the
manufacturer's protocol.

 Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
e Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
o Viable cells: Annexin V-negative / Pl-negative

o Early apoptotic cells: Annexin V-positive / Pl-negative
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o Late apoptotic/necrotic cells: Annexin V-positive / Pl-positive

References

e Czarna, A, et al. (2021). Resistance mechanisms to inhibitors of p53-MDMZ2 interactions in
cancer therapy: can we overcome them? PubMed. Available at: [Link]

e Guri, R, et al. (2017). Resistance mechanisms to TP53-MDM2 inhibition identified by in vivo
piggyBac transposon mutagenesis screen in an Arf—-/— mouse model. PNAS. Available at:
[Link]

e Czarna, A., et al. (2021). Resistance mechanisms to inhibitors of p53-MDMZ2 interactions in
cancer therapy: can we overcome them? Semantic Scholar. Available at: [Link]

e Gong, J., et al. (2016). Identifying the determinants of response to MDM2 inhibition. PMC -
PubMed Central. Available at: [Link]

o Network of Cancer Research. (2019). MI-1061 is an Orally Active MDM2 Inhibitor. Network of
Cancer Research. Available at: [Link]

o Kashyap, D., et al. (2024). New Insights into Chemoresistance Mediated by Mdm2 Inhibitors:
The Benefits of Targeted Therapy over Common Cytostatics. MDPI. Available at: [Link]

e Ishizawa, J., et al. (2018). Predictive gene signatures determine tumor sensitivity to MDM2
inhibition. PMC - NIH. Available at: [Link]

o Springer Nature Experiments. (n.d.). Determination of Caspase Activation by Western Blot.
Springer Nature Experiments. Available at: [Link]

e ResearchGate. (n.d.). p53 mutation status and cell susceptibility to MDM2 inhibition.
ResearchGate. Available at: [Link]

¢ Single Use Support. (2023). Cell viability & viability assays: 7 facts to be aware of. Single
Use Support. Available at: [Link]

e Gu, L., etal (n.d.). MDM2 Does Not Influence p53-mediated Sensitivity to DNA-damaging
Drugsl. AACR Journals. Available at: [Link]

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34910688/
https://www.pnas.org/doi/10.1073/pnas.1616604114
https://www.semanticscholar.org/paper/Resistance-mechanisms-to-inhibitors-of-p53-MDM2-in-Czarna-Wawro/093b584d9f691656c12537c3858055615707a72d
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4826226/
https://www.benchchem.com/product/b609015?utm_src=pdf-body
https://www.cancer-research.net/mi-1061-is-an-orally-active-mdm2-inhibitor/
https://www.mdpi.com/1422-0067/25/5/2816
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6140510/
https://experiments.springernature.com/protocol/determination-of-caspase-activation-by-western-blot/s40516-023-00216-7
https://www.researchgate.net/figure/p53-mutation-status-and-cell-susceptibility-to-MDM2-inhibition-A-Pie-charts-showing_fig1_326659695
https://www.susupport.com/knowledge/cell-viability
https://aacrjournals.org/cancerres/article/62/22/6432/267923/MDM2-Does-Not-Influence-p53-mediated-Sensitivity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Zhang, J., et al. (2019). The role of MDM2 amplification and overexpression in therapeutic
resistance of malignant tumors. Cancer Cell International. Available at: [Link]

YouTube. (2020). Apoptosis assays: western blots. YouTube. Available at: [Link]

Han, Y., et al. (2022). Targeted MDM2 Degradation Reveals a New Vulnerability for p53-
Inactivated Triple-Negative Breast Cancer. AACR Journals. Available at: [Link]

PMC - PubMed Central - NIH. (n.d.). Caspase Protocols in Mice. PMC - PubMed Central -
NIH. Available at: [Link]

ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-
Response Measurements. ResearchGate. Available at: [Link]

Sun, D, et al. (2019). Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious
PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression.
PMC - NIH. Available at: [Link]

PMC - NIH. (n.d.). A High-throughput Approach to Identify Effective Systemic Agents for the
Treatment of Anaplastic Thyroid Carcinoma. PMC - NIH. Available at: [Link]

NIH. (2014). Inhibition of the MDM2 E3 Ligase Induces Apoptosis and Autophagy in Wild-
Type and Mutant p53 Models of Multiple Myeloma, and Acts Synergistically with ABT-737.
NIH. Available at: [Link]

PubMed Central. (n.d.). MDM2 inhibitor induces apoptosis in colon cancer cells through
activation of the CHOP-DRS5 pathway, independent of p53 phenotype. PubMed Central.
Available at: [Link]

NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse
Models. NIH. Available at: [Link]

PMC - PubMed Central. (n.d.). Apoptosis as anticancer mechanism: function and dysfunction
of its modulators and targeted therapeutic strategies. PMC - PubMed Central. Available at:
[Link]

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://cancerci.biomedcentral.com/articles/10.1186/s12935-019-1002-z
https://www.youtube.com/watch?v=s1igb0aYvjU
https://aacrjournals.org/clincancerres/article/28/1/176/676348/Targeted-MDM2-Degradation-Reveals-a-New
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3652433/
https://www.researchgate.net/figure/Common-Problems-and-Potential-Solutions-for-Troubleshooting-Drug-Response-Measurements_tbl1_325852579
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6374719/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6441005/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4151970/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11003714/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5226372/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4993133/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimizat?qn

Check Availability & Pricing

e PubMed Central. (n.d.). Reactivation of p53 by a specific MDM2 antagonist (MI-43) leads to
p21l-mediated cell cycle arrest and selective cell death in colon cancer. PubMed Central.
Available at: [Link]

e MDPI. (2025). Novel Inhibitors for MDM2-MDM4 E3 Ligase Potently Induce p53-Indepedent
Apoptosis in Drug-Resistant Leukemic Cells. MDPI. Available at: [Link]

e PubMed Central. (n.d.). Dynamin inhibitors induce caspase-mediated apoptosis following
cytokinesis failure in human cancer cells and this is blocked by Bcl-2 overexpression.
PubMed Central. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

. medchemexpress.com [medchemexpress.com]

. cancer-research-network.com [cancer-research-network.com]

. ldentifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
. pdf.benchchem.com [pdf.benchchem.com]

. pdf.benchchem.com [pdf.benchchem.com]

. pdf.benchchem.com [pdf.benchchem.com]

.
~ (o)) )] EaN w N -

. Inhibition of the MDM2 E3 Ligase Induces Apoptosis and Autophagy in Wild-Type and
Mutant p53 Models of Multiple Myeloma, and Acts Synergistically with ABT-737 - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 8. medchemexpress.com [medchemexpress.com]
¢ 9. pdf.benchchem.com [pdf.benchchem.com]
¢ 10. researchgate.net [researchgate.net]

e 11. Reactivation of p53 by a specific MDM2 antagonist (MI-43) leads to p21-mediated cell
cycle arrest and selective cell death in colon cancer - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2663406/
https://www.mdpi.com/1422-0067/26/2/575
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2680816/
https://www.benchchem.com/product/b609015?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/mi-1061.html
https://www.cancer-research-network.com/2019/09/04/mi-1061-is-an-orally-active-mdm2-inhibitor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4480710/
https://pdf.benchchem.com/8144/The_Impact_of_MI_1061_TFA_on_Downstream_Targets_of_p53_A_Technical_Guide.pdf
https://pdf.benchchem.com/8144/Application_Notes_and_Protocols_for_MI_1061_TFA_Induced_Apoptosis.pdf
https://pdf.benchchem.com/8144/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_p53_and_MDM2_Following_MI_1061_TFA_Treatment.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4151993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4151993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4151993/
https://www.medchemexpress.com/mi-1061-tfa.html
https://pdf.benchchem.com/10829/Technical_Support_Center_Troubleshooting_Cell_Viability_Issues_in_Cytotoxicity_Assays.pdf
https://www.researchgate.net/figure/Common-Problems-and-Potential-Solutions-for-Troubleshooting-Drug-Response-Measurements_tbl1_318156863
https://pmc.ncbi.nlm.nih.gov/articles/PMC2494594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2494594/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e 12. Resistance mechanisms to inhibitors of p53-MDMZ2 interactions in cancer therapy: can
we overcome them? - PubMed [pubmed.ncbi.nlm.nih.gov]

o 13. [PDF] Resistance mechanisms to inhibitors of p53-MDMZ2 interactions in cancer therapy:
can we overcome them? | Semantic Scholar [semanticscholar.org]

 14. pnas.org [pnas.org]

e 15. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

» 16. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and
targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

e 17. Dynamin inhibitors induce caspase-mediated apoptosis following cytokinesis failure in
human cancer cells and this is blocked by Bcl-2 overexpression - PMC
[pmc.ncbi.nlm.nih.gov]

» 18. aacrjournals.org [aacrjournals.org]

e 19. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2
Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC
[pmc.ncbi.nlm.nih.gov]

o 20. Determination of Caspase Activation by Western Blot | Springer Nature Experiments
[experiments.springernature.com]

e 21. pdf.benchchem.com [pdf.benchchem.com]

 To cite this document: BenchChem. [MI-1061 Technical Support Center: Troubleshooting
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609015#mi-1061-not-inducing-apoptosis-reasons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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